molecular formula C9H11N3S B11765811 2-(Ethylthio)-1H-benzo[d]imidazol-5-amine

2-(Ethylthio)-1H-benzo[d]imidazol-5-amine

Cat. No.: B11765811
M. Wt: 193.27 g/mol
InChI Key: NWAOALQKBABLQN-UHFFFAOYSA-N
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Description

2-(Ethylthio)-1H-benzo[d]imidazol-5-amine (CAS 89029-03-8) is a high-value benzimidazole derivative serving as a critical synthetic intermediate in medicinal chemistry research. This compound is prominently featured in the development of novel multifunctional 1H-benzo[d]imidazole-2-thiols , which have been identified as potent inhibitors of the α-glucosidase enzyme . These inhibitors are of significant interest for research into the management of Type 2 Diabetes Mellitus, with derived compounds demonstrating markedly superior in vitro inhibitory activity (IC50 values as low as 0.64 ± 0.05 μM) compared to the standard drug acarbose . The primary research value of this compound lies in its functional groups; the aromatic amine at the 5-position readily undergoes condensation with various aldehydes to form Schiff base derivatives, enabling the construction of extensive chemical libraries for bioactivity screening . Its role underscores the importance of the benzimidazole scaffold in drug discovery, a structure known for its presence in various therapeutic agents . Chemical Identifiers: • : 89029-03-8 • Molecular Formula: C9H11N3S • Molecular Weight: 193.27 g/mol Handling & Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer uses. Researchers should refer to the Safety Data Sheet (SDS) and employ appropriate safety precautions before use.

Properties

IUPAC Name

2-ethylsulfanyl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-2-13-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAOALQKBABLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethylthio 1h Benzo D Imidazol 5 Amine and Its Analogues

Established and Novel Synthetic Routes to the 1H-Benzo[d]imidazole Core

The construction of the central 1H-benzo[d]imidazole ring system is the foundational step in the synthesis of the target molecule. This is typically achieved through cyclocondensation reactions, followed by strategic functionalization to install the required substituents.

Cyclocondensation Reactions for Benzimidazole (B57391) Ring Synthesis

The most prevalent and direct method for synthesizing the benzimidazole core is the condensation reaction between an o-phenylenediamine (B120857) and a one-carbon synthon, such as an aldehyde or a carboxylic acid and its derivatives. nih.govnih.gov This reaction, often referred to as the Phillips-Ladenburg synthesis, involves the coupling of the diamine with a suitable electrophile, followed by cyclization and dehydration to form the imidazole (B134444) ring fused to the benzene (B151609) ring. mdpi.com

Various catalysts and reaction conditions have been developed to improve the efficiency and scope of this transformation. For instance, metal catalysts, Brønsted acidic ionic liquids, and even microwave-assisted, metal-free conditions have been successfully employed. nih.govnih.gov The choice of the one-carbon source is critical as it determines the initial substituent at the C-2 position. For the synthesis of the precursor to 2-(ethylthio)benzimidazoles, carbon disulfide is often used, which reacts with o-phenylenediamine to form benzimidazole-2-thione. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Benzimidazole Synthesis

o-Phenylenediamine Derivative One-Carbon Source Catalyst/Conditions Product Reference
o-phenylenediamine Aromatic Aldehydes Au/TiO2, CHCl3:MeOH 2-Aryl-benzimidazoles mdpi.com
o-phenylenediamine Aliphatic Aldehydes MgCl2·6H2O 2-Alkyl-benzimidazoles nih.gov
o-phenylenediamine Carbon Disulfide (CS2) Ethanolic KOH 1H-benzo[d]imidazole-2-thione nih.gov

Strategic Functionalization of the Benzimidazole Nucleus

Once the benzimidazole core is formed, subsequent reactions are required to introduce the necessary functional groups at the desired positions. The strategy often involves directing groups or exploiting the inherent reactivity of the benzimidazole system. For the synthesis of 2-(Ethylthio)-1H-benzo[d]imidazol-5-amine, functionalization is required at both the C-2 and C-5 positions. This can be achieved by starting with a pre-functionalized o-phenylenediamine or by functionalizing the benzimidazole ring after its formation. For example, starting with a 4-nitro-o-phenylenediamine (B140028) in the cyclocondensation reaction directly installs a nitro group at the C-5 position of the resulting benzimidazole, which can later be reduced to the desired amine. nih.gov

Introduction of the Ethylthio Moiety at the C-2 Position of Benzimidazole

The introduction of the ethylthio group at the C-2 position is a key step that defines the target molecule. This is typically accomplished through the S-alkylation of a benzimidazole-2-thione precursor.

Thioalkylation and Alkylation Reactions in C-2 Functionalization

The most common method for introducing the ethylthio group is the reaction of 1H-benzo[d]imidazole-2(3H)-thione with an ethylating agent. nih.gov The thione tautomer of this precursor possesses a nucleophilic sulfur atom that readily reacts with electrophiles like ethyl halides (e.g., ethyl iodide or ethyl bromide) or other ethylating agents. nih.govresearchgate.net This S-alkylation reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to deprotonate the thiol tautomer, thereby increasing its nucleophilicity. nih.gov The reaction proceeds efficiently under various conditions, including refluxing in a suitable solvent like acetone (B3395972) or ethanol (B145695). nih.gov

Table 2: Conditions for S-Ethylation of 1H-benzo[d]imidazole-2(3H)-thione

Ethylating Agent Base Solvent Conditions Product Reference
Ethyl bromoacetate K2CO3 Dry Acetone Reflux, 15 h Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate nih.gov
Ethyl bromoacetate Triethylamine Dry Acetone Reflux Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate nih.gov

Stereochemical Considerations in 2-Ethylthiobenzimidazole Formation

For the specific case of 2-(ethylthio)-1H-benzo[d]imidazole, the ethylthio group itself is achiral. Therefore, the introduction of this moiety onto an achiral benzimidazole core does not generate any stereocenters. Stereochemical considerations would only become relevant if the benzimidazole core or the alkylating agent already possessed chiral centers. In the standard synthesis of the title compound, this is not a factor.

Regioselective Amination at the C-5 Position of the Benzimidazole System

The final key structural feature of the target molecule is the amino group at the C-5 position. Achieving regioselectivity in this step is crucial. The most reliable and widely used method involves the nitration of the benzimidazole ring followed by the reduction of the nitro group.

The electrophilic nitration of the 2-(ethylthio)-1H-benzo[d]imidazole intermediate is directed to the C-5 position due to the electronic effects of the fused ring system. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. This process yields 2-(ethylthio)-5-nitro-1H-benzo[d]imidazole. nih.gov

Subsequently, the nitro group is reduced to the primary amine. This reduction can be accomplished using various reducing agents. A common and effective method is the use of tin(II) chloride (SnCl2) in a protic solvent like ethanol or hydrochloric acid. nih.gov Other methods, such as catalytic hydrogenation, can also be employed. This final step yields the target compound, this compound. A synthetic pathway described for a similar compound, 5-amino-1H-benzo[d]imidazole-2-thiol, involves the nitration of the benzimidazole-2-thiol core to give the 5-nitro derivative, which is then reduced to the 5-amino product. nih.govnih.gov

Table 3: Summary of Compound Names

Compound Name
This compound
1H-Benzo[d]imidazole
o-phenylenediamine
2-Aryl-benzimidazoles
2-Alkyl-benzimidazoles
1H-benzo[d]imidazole-2-thione
Carbon Disulfide
4-nitro-o-phenylenediamine
1H-benzo[d]imidazole-2(3H)-thione
Ethyl iodide
Ethyl bromide
Potassium carbonate
Triethylamine
Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate
2-(Ethylthio)-1H-benzo[d]imidazole
2-(ethylthio)-5-nitro-1H-benzo[d]imidazole
Nitric acid
Sulfuric acid
Tin(II) chloride

Direct and Indirect Amination Approaches

The introduction of an amino group onto the benzimidazole ring, specifically at the 5-position, is a crucial step in the synthesis of the target compound. This can be achieved through both direct and indirect amination methods.

Indirect Amination: This is the more commonly reported and reliable method for the synthesis of 5-aminobenzimidazoles. This approach typically involves the nitration of a pre-formed benzimidazole precursor, followed by the reduction of the nitro group to an amine. For instance, in the synthesis of the analogous compound, 5-amino-1H-benzo[d]imidazole-2-thiol, a multi-step reaction sequence is employed. This process starts with the nitration of 1H-benzo[d]imidazole-2-thiol to yield 5-nitro-1H-benzo[d]imidazole-2-thiol, which is then subsequently reduced to the desired 5-amino-1H-benzo[d]imidazole-2-thiol. nih.gov This multi-step nature, while longer, provides excellent control over the position of the amino group.

Direct Amination: Direct amination of the benzimidazole C-H bond is a more atom-economical approach but is less commonly employed for this specific substitution pattern. General methods for the direct C-H amination of aromatic compounds exist and can be conceptually applied. For instance, iodine(III) compounds have been used to promote the C-H amination of guanidines to form 2-aminobenzimidazoles. acs.org However, the direct amination of a pre-formed 2-(ethylthio)-1H-benzo[d]imidazole at the 5-position is not a well-documented procedure and would likely face challenges with regioselectivity.

Control of Regioselectivity for 5-Amino Substitution

The control of regioselectivity, ensuring the amino group is introduced specifically at the 5-position of the benzimidazole ring, is paramount. In the context of indirect amination, this control is achieved through the directing effects of the substituents already present on the benzene ring of the starting material.

The synthesis of 5-aminobenzimidazoles often begins with a substituted benzene derivative where the positions of the future amino and imidazole-fused portions are pre-determined. For example, the synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol starts from 2-nitroaniline. nih.gov The nitro group at the 4-position of the aniline (B41778) derivative ultimately becomes the amino group at the 5-position of the benzimidazole ring after cyclization and reduction. This strategic use of substituted starting materials is the primary method for ensuring the desired regiochemistry of the final product.

Modern Synthetic Strategies for Enhanced Efficiency

To overcome the limitations of classical synthetic methods, such as long reaction times and harsh conditions, modern synthetic strategies are increasingly being adopted. These include microwave-assisted synthesis and the use of various catalysts to enhance reaction efficiency and yield.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles.

The synthesis of various benzimidazole derivatives has been successfully achieved using microwave technology. For instance, the condensation of 1,2-diaminobenzenes with carboxylic acids or their derivatives, a common method for forming the benzimidazole ring, can be efficiently carried out under microwave irradiation. scispace.com One report describes the microwave-assisted one-pot synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives. Furthermore, the synthesis of more complex systems, such as benzimidazole thiazine (B8601807) derivatives, has also been accomplished using microwave-induced reactions. researchgate.netarkat-usa.org These examples highlight the potential of microwave-assisted synthesis to be applied to the preparation of this compound and its analogues, potentially streamlining the synthetic process.

Catalyst-Mediated Transformations

The use of catalysts is another cornerstone of modern organic synthesis, offering pathways to new reactions and improving the efficiency of existing ones. Various catalysts have been employed in the synthesis of benzimidazoles.

For example, cobalt(II) acetylacetonate (B107027) in the presence of hydrogen peroxide has been shown to be a highly efficient catalyst for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles at ambient temperature. mdpi.com This method offers a fast, green, and mild route to a variety of benzimidazole derivatives. Brønsted acids have also been used to catalyze the cyclization of 2-amino anilines with β-diketones to afford 2-substituted benzimidazoles in good yields under oxidant-, metal-, and radiation-free conditions. nih.gov Additionally, triphenylbismuth (B1683265) dichloride has been utilized as a promoter for the desulfurization of thioamides in the synthesis of 2-substituted benzimidazoles. beilstein-journals.org These catalyst-mediated transformations represent efficient and often more environmentally friendly alternatives to traditional synthetic methods.

Spectroscopic and Analytical Methodologies for Structural Elucidation of this compound Derivatives

The structural elucidation of newly synthesized compounds is a critical aspect of chemical research. A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the target molecules.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure, including the number and types of atoms, their connectivity, and their chemical environment.

For this compound and its derivatives, ¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons on the benzimidazole ring, as well as signals for the ethyl group of the ethylthio substituent and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons can provide information about the substitution pattern on the benzene ring.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzimidazole ring and the ethylthio group are indicative of their electronic environment. The table below presents typical ¹H and ¹³C NMR chemical shift ranges for key structural motifs found in 2-(alkylthio)-1H-benzimidazole derivatives, based on data from analogous compounds. rsc.orgnih.govmdpi.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.2110 - 145
Imidazole NH12.0 - 13.0-
S-CH₂2.8 - 3.525 - 35
CH₃1.3 - 1.612 - 16
C2 (C=N)-150 - 165
Aromatic C-NH₂-135 - 150

Interactive Data Table

The specific chemical shifts for this compound would be influenced by the electronic effects of both the ethylthio and the amino groups.

Utilization of Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound and its analogues. By identifying the characteristic vibrational frequencies of functional groups, IR spectroscopy provides valuable insights into the molecular architecture of these compounds. The analysis of the IR spectrum allows for the confirmation of key structural features, including the benzimidazole core, the ethylthio substituent, and the amine group. journalijdr.com

The IR spectrum of benzimidazole derivatives typically displays characteristic absorption bands corresponding to N-H, C-H, C=N, and C=C vibrations. nih.gov For this compound, specific bands associated with the primary amine (NH₂) and the ethylthio (S-CH₂CH₃) groups are also expected.

The N-H stretching vibrations of the imidazole ring and the 5-amino group are particularly informative. The imidazole N-H stretch typically appears as a broad band in the region of 3200-3400 cm⁻¹, often overlapping with the amine N-H stretches. journalijdr.com The primary amine group is characterized by two distinct stretching bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric vibrations.

Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. journalijdr.com In contrast, the aliphatic C-H stretching vibrations from the ethyl group occur just below 3000 cm⁻¹. The C=N stretching of the imidazole ring and the C=C stretching of the benzene ring give rise to characteristic bands in the 1500-1650 cm⁻¹ region. journalijdr.com The C-S stretching vibration, characteristic of the ethylthio group, is generally weaker and appears in the fingerprint region, typically around 600-800 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound, based on data from analogous structures.

Interactive Data Table: Characteristic IR Absorption Bands

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretching (Asymmetric)Primary Amine (-NH₂)~3450 - 3350Medium
N-H Stretching (Symmetric)Primary Amine (-NH₂)~3350 - 3250Medium
N-H StretchingImidazole Ring~3400 - 3200Medium-Broad
C-H Stretching (Aromatic)Benzene Ring~3100 - 3000Medium-Weak
C-H Stretching (Aliphatic)Ethyl Group (-CH₂CH₃)~2980 - 2850Medium
C=N / C=C StretchingImidazole/Benzene Ring~1650 - 1500Medium-Strong
N-H BendingPrimary Amine (-NH₂)~1650 - 1580Medium-Strong
C-H Bending (Aliphatic)Ethyl Group (-CH₂CH₃)~1470 - 1370Medium
C-S StretchingThioether (-S-Et)~800 - 600Weak-Medium

Mass Spectrometry Techniques in Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. journalijdr.com Electron impact (EI) ionization is commonly used, providing a detailed fragmentation spectrum that serves as a molecular fingerprint. semanticscholar.org

The mass spectrum of the target compound is expected to show a distinct molecular ion peak (M⁺), which corresponds to its molecular weight. The fragmentation of this molecular ion provides structural information. For 2-thio-substituted benzimidazoles, fragmentation pathways often involve the cleavage of the C-S and S-C bonds of the thioether group. journalijdr.comsemanticscholar.org

A common fragmentation pattern for 2-alkylthio-benzimidazoles involves the α-cleavage of the C-S bond, leading to the loss of the ethyl radical (•CH₂CH₃) or the entire ethylthio group (•SCH₂CH₃). The loss of an ethylene (B1197577) molecule (C₂H₄) through a McLafferty-type rearrangement is also a plausible fragmentation pathway for the ethylthio side chain.

The benzimidazole core itself undergoes characteristic fragmentation. A key fragmentation pathway for benzimidazoles is the elimination of a molecule of hydrogen cyanide (HCN) from the imidazole ring. journalijdr.com This leads to stable fragment ions that are indicative of the core structure.

The table below outlines the predicted major fragments for this compound in an EI mass spectrum.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z (mass-to-charge ratio)Proposed Fragment IonLoss from Molecular Ion (M⁺)
193[M]⁺ (Molecular Ion)-
164[M - CH₂CH₃]⁺Ethyl radical (•C₂H₅)
165[M - C₂H₄]⁺Ethylene (C₂H₄)
132[M - SCH₂CH₃]⁺Ethylthio radical (•SC₂H₅)
136[Benzimidazole-2-thiol-5-amine]⁺Ethylene (C₂H₄)
105[Fragment from Benzimidazole core cleavage]•SC₂H₅, HCN

In Vitro Biological Evaluation and Pharmacological Investigations of 2 Ethylthio 1h Benzo D Imidazol 5 Amine Derivatives

Research on Antimicrobial Potency

The antimicrobial potential of benzimidazole (B57391) derivatives has been thoroughly investigated, with many studies demonstrating significant efficacy against a wide spectrum of pathogenic bacteria and fungi. The introduction of a thioether linkage at the 2-position and an amine group at the 5-position serves as a template for further molecular modifications aimed at enhancing this activity.

Derivatives of the benzimidazole core have shown considerable promise as antibacterial agents. Studies have evaluated various substituted benzimidazoles against both Gram-positive and Gram-negative bacterial strains, often revealing activity comparable to standard antibiotics.

Research into 2-benzylthiomethyl-1H-benzimidazole derivatives, which are structurally related to the title compound, demonstrated significant antibacterial effects. Six compounds from this series were notably potent against the Gram-positive bacterium Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 140 to 320 µg/mL. Five of these compounds also showed significant activity against the Gram-negative strain Escherichia coli, with MICs between 140 and 400 µg/mL.

Other studies on benzimidazole derivatives clubbed with benzothiazole (B30560) have also identified compounds with excellent antibacterial activity (MIC 12.5-62.5 µg/ml) against S. aureus, E. coli, and P. aeruginosa. thesciencein.org Similarly, a series of 53 synthesized benzimidazole derivatives with substituents at the 1, 2, and 5-positions included compounds with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MICs comparable to the drug ciprofloxacin. mdpi.com

Derivative ClassGram-Positive StrainMIC (µg/mL)Gram-Negative StrainMIC (µg/mL)Reference
2-Benzylthiomethyl-1H-benzimidazolesStaphylococcus aureus140 - 320Escherichia coli140 - 400
Benzimidazole-benzothiazole hybridsStaphylococcus aureus12.5 - 62.5Escherichia coli12.5 - 62.5 thesciencein.org
Benzimidazole-benzothiazole hybrids--Pseudomonas aeruginosa12.5 - 62.5 thesciencein.org
1, 2, 5-substituted benzimidazolesMRSAComparable to Ciprofloxacin-- mdpi.com

The antifungal properties of benzimidazole derivatives are well-documented, with research targeting pathogenic yeasts and molds. The thioether moiety is a key structural feature in many of these investigations.

A study focused on 2-thioalkylaryl-benzimidazoles revealed potent antifungal activity against Candida albicans. scispace.com Four compounds from the synthesized series proved to be effective antifungal agents. Notably, the introduction of a nitro group significantly increased the antifungal activity, with Minimum Inhibitory Quantities (MIQ) ranging from 0.008 to 0.03 µg, making them 333 to 1250 times more efficient than the standard drug ketoconazole. scispace.com

In another study, a series of benzimidazole derivatives bearing thioether and carbamate (B1207046) moieties were evaluated. One compound, E11, demonstrated superior antifungal activity against Verticillium daliae and Phytophthora infestans at a concentration of 50 μg/mL, with inhibition rates of 70% and 75%, respectively. semanticscholar.org This was significantly higher than the inhibition rates of the standard antifungal, albendazole (B1665689) (38% and 61%, respectively). semanticscholar.org Furthermore, bisbenzimidazole compounds have exhibited excellent antifungal activities against various fungal strains, with MIC values ranging from 0.975 to 15.6 µg/mL, which were found to be equal or superior to drugs like amphotericin B and fluconazole (B54011) against many of the tested strains. nih.gov

Derivative ClassFungal StrainActivity MeasurementResultReference
Nitro-substituted 2-thioalkylaryl-benzimidazolesCandida albicansMIQ (µg)0.008 - 0.03 scispace.com
Thioether/carbamate benzimidazoles (Compound E11)Verticillium daliaeInhibition Rate (%)70 semanticscholar.org
Thioether/carbamate benzimidazoles (Compound E11)Phytophthora infestansInhibition Rate (%)75 semanticscholar.org
BisbenzimidazolesVarious yeast and filamentous fungiMIC (µg/mL)0.975 - 15.6 nih.gov

Anti-inflammatory Research Paradigms

Chronic inflammation is linked to numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Benzimidazole derivatives have emerged as promising candidates, often acting through the inhibition of key enzymes in inflammatory pathways. nih.govnih.gov

The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and has protective functions, and COX-2, which is induced at sites of inflammation. nih.gov Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. nih.govresearchgate.net

Research on novel benzimidazole-thiazole hybrids containing a 2-methylthiobenzimidazole moiety revealed a potent dual inhibition mechanism. nih.gov These compounds were found to inhibit both COX-2 and 15-lipoxygenase (15-LOX) enzymes. nih.gov The 15-LOX enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators. mdpi.com By inhibiting both pathways, these derivatives can exert a broad anti-inflammatory effect. The most potent compound in one study, a benzimidazole-thiazole hybrid (15b), showed significant COX-2 inhibition with a half-maximal inhibitory concentration (IC50) of 0.045 µM and a high selectivity index (SI = 294), comparable to the standard drug celecoxib. nih.gov It also displayed potent 15-LOX inhibition (IC50 = 1.67 µM). nih.gov This dual-action mechanism represents a significant paradigm in the development of new anti-inflammatory agents.

The efficacy of new anti-inflammatory compounds is often benchmarked against established drugs like diclofenac (B195802), indomethacin (B1671933), and celecoxib. Several studies have demonstrated that benzimidazole derivatives possess anti-inflammatory activity comparable or superior to these standards.

In an in vivo carrageenan-induced paw edema model, a standard method for assessing anti-inflammatory activity, certain benzimidazole-thiazole hybrids were evaluated. nih.gov One derivative linked to a 4-thiazolidinone (B1220212) moiety (compound 16) showed the highest edema inhibition, reaching approximately 119% and 102% of the activity of indomethacin at 3 and 4 hours, respectively. nih.gov Other studies have also reported benzimidazole derivatives with potent anti-inflammatory effects comparable to diclofenac sodium. nih.govresearchgate.net For instance, certain 2-methyl-1H-benzimidazole derivatives were found to reduce inflammation by up to 72%, an effect comparable to diclofenac's 73% reduction in the same model. nih.gov

Derivative ClassIn Vivo ModelActivity vs. StandardStandard DrugReference
Benzimidazole-thiazole hybrid (16)Carrageenan-induced paw edema~119% activity at 3hIndomethacin nih.gov
Benzimidazole-thiazole hybrid (15b)In vitro COX-2 inhibitionIC50 = 0.045 µM (comparable)Celecoxib (IC50 = 0.045 µM) nih.gov
Polyhydroxy sugar conjugated benzimidazoleCarrageenan-induced paw edema72% inflammation reductionDiclofenac (73% reduction) nih.gov
Benzimidazole derivatives (A2, A4)In vitro protein denaturationIC50 = 5.8, 6.2 µg/ml (more potent)Diclofenac (IC50 = 10.4 µg/ml) researchgate.net

Enzyme Inhibition Studies and Mechanistic Insights

Beyond their antimicrobial and anti-inflammatory properties, derivatives of 2-(Ethylthio)-1H-benzo[d]imidazol-5-amine have been investigated as inhibitors of various other enzymes with therapeutic relevance, including urease, carbonic anhydrase, and α-glucosidase.

Urease Inhibition: Urease is an enzyme that plays a role in infections caused by Helicobacter pylori. Benzimidazole derivatives have been identified as potent urease inhibitors. In one study, a series of novel benzimidazole-piperazine compounds showed significantly stronger urease inhibitory action (IC50 values ranging from 3.36 to 10.81 µM) than the standard inhibitor, thiourea (B124793) (IC50 = 22 µM). nih.gov Another series of benzimidazole derivatives also demonstrated potent urease inhibition, with IC50 values as low as 0.77 µM. figshare.com

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are involved in numerous physiological processes, and their inhibition has therapeutic applications. New benzimidazole-hydrazone derivatives were found to be effective inhibitors of the cancer-related isoform CA IX. nih.gov Other series of benzimidazole derivatives have also shown inhibitory activity against various CA isoforms, with IC50 values in the micromolar range. researchgate.net

α-Glucosidase Inhibition: Inhibition of α-glucosidase is a key strategy for managing type 2 diabetes. A series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, derived from a 5-amino-1H-benzo[d]imidazole-2-thiol precursor, displayed excellent α-glucosidase inhibition. nih.govnih.gov All tested compounds were more potent than the standard drug acarbose (B1664774) (IC50 = 873.34 µM), with the most active compound exhibiting an IC50 value of just 0.64 µM. nih.govnih.gov

Enzyme TargetDerivative ClassIC50 ValueStandard InhibitorStandard IC50Reference
UreaseBenzimidazole-piperazines3.36 - 10.81 µMThiourea22 µM nih.gov
UreaseSubstituted Benzimidazoles0.77 - 6.25 µMThiourea22 µM figshare.com
Carbonic Anhydrase IISubstituted Benzimidazoles7.47 µMAcetazolamide0.31 µM researchgate.net
α-Glucosidase5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols0.64 - 343.10 µMAcarbose873.34 µM nih.govnih.gov

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of this compound are recognized for their significant inhibitory potential against cholinesterase enzymes, which are critical targets in the management of neurodegenerative diseases such as Alzheimer's disease. The primary role of these enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's. physchemres.org

Numerous studies have synthesized and evaluated various benzimidazole derivatives for their in vitro inhibitory activities against both AChE and BuChE. For instance, a series of benzimidazole-based oxazole (B20620) analogues demonstrated a wide spectrum of inhibitory capabilities. mdpi.com The most potent of these compounds exhibited IC50 values of 0.10 ± 0.050 µM against AChE and 0.20 ± 0.050 µM against BuChE, which were significantly lower than the standard drug, donepezil. mdpi.com Another study on benzimidazole derivatives reported a compound with a high inhibitory effect against BuChE, with an IC50 value of 0.28 µM. semnan.ac.ir

Furthermore, benzimidazole-based pyrrole/piperidine hybrids have also been investigated, showing moderate to good inhibitory activities. nih.gov The IC50 values for these hybrids ranged from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM for AChE and 21.57 ± 0.61 µM to 39.55 ± 0.03 µM for BuChE. nih.gov These findings underscore the potential of the benzimidazole scaffold in designing potent cholinesterase inhibitors.

Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound Derivatives

Compound Type Target Enzyme IC50 Value (µM) Reference
Benzimidazole-based oxazole analogue Acetylcholinesterase (AChE) 0.10 ± 0.050 mdpi.com
Benzimidazole-based oxazole analogue Butyrylcholinesterase (BuChE) 0.20 ± 0.050 mdpi.com
Benzimidazole derivative Butyrylcholinesterase (BuChE) 0.28 semnan.ac.ir
Benzimidazole-based pyrrole/piperidine hybrid Acetylcholinesterase (AChE) 19.44 ± 0.60 - 36.05 ± 0.4 nih.gov
Benzimidazole-based pyrrole/piperidine hybrid Butyrylcholinesterase (BuChE) 21.57 ± 0.61 - 39.55 ± 0.03 nih.gov
Donepezil (Standard) Acetylcholinesterase (AChE) 2.16 ± 0.12 mdpi.com
Donepezil (Standard) Butyrylcholinesterase (BuChE) 4.50 ± 0.11 mdpi.com

Alpha-Glucosidase Inhibition for Metabolic Regulation

Derivatives of the core compound have been explored for their potential in managing metabolic disorders, specifically through the inhibition of alpha-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help regulate blood glucose levels.

A notable study reported the synthesis of a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols. The biological evaluation of these compounds revealed them to be potent inhibitors of α-glucosidase. The inhibitory activities, represented by IC50 values, were found to be in a broad range from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM. nih.gov Impressively, all the synthesized compounds demonstrated superior inhibitory potential compared to the standard drug, acarbose, which has an IC50 value of 873.34 ± 1.21 μM. nih.gov

Table 2: In Vitro Alpha-Glucosidase Inhibitory Activity of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Derivatives

Compound IC50 Value (µM) Reference
Most Potent Derivative 0.64 ± 0.05 nih.gov
Least Potent Derivative 343.10 ± 1.62 nih.gov
Acarbose (Standard) 873.34 ± 1.21 nih.gov

Anticancer and Cytotoxic Research

The anticancer potential of benzimidazole derivatives is a significant area of research, with numerous studies evaluating their cytotoxicity against various cancer cell lines.

Assessment of In Vitro Cytotoxicity against Cancer Cell Lines

Cancer Cell LineIC50 (µM) for BZM-2
PC3 (Prostate)34.79 ± 0.13
K562 (Leukemia)22.79 ± 3.0
MCF7 (Breast)32.21 ± 0.78
SKLU (Lung)27.93 ± 1.8

The data indicates that BZM-2 exhibits moderate cytotoxic activity against these cancer cell lines. nih.gov Further studies on other benzimidazole derivatives have also shown significant cytotoxic effects. For instance, a series of (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives were synthesized, with one compound showing IC50 values of 3.26 µM and 5.96 µM against MDA-MB-231 and 4T1 breast cancer cell lines, respectively. researchgate.net

Investigation of Mechanisms of Action: DNA Synthesis Inhibition and Microtubule Disruption

The mechanism by which benzimidazole derivatives exert their anticancer effects is an area of active investigation. One proposed mechanism involves the disruption of microtubule polymerization. Research on the benzimidazole fungicide carbendazim (B180503) in the fungus Fusarium graminearum has shown that it interferes with the polymerization of monomeric tubulin, but not with already polymerized microtubules. researchgate.net This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. While this study was conducted on a fungal species, it provides a plausible mechanism that may be conserved in cancer cells.

Antiviral Activity Research

Benzimidazole derivatives have demonstrated a broad spectrum of antiviral activities, with research focusing on their efficacy against various DNA and RNA viruses.

Efficacy against Herpes Simplex Virus Type 1 (HSV-1) and Coxsackievirus B4 (CBV4)

The antiviral potential of benzimidazole derivatives has been evaluated against Herpes Simplex Virus Type 1 (HSV-1) and Coxsackievirus B4 (CBV4). A study on 2-phenylbenzimidazole (B57529) analogs revealed good antiviral activity against both HSV-1 and Coxsackievirus B2 (a close relative of CBV4). nih.gov While specific data for this compound is not available, these findings suggest that the benzimidazole scaffold is a promising starting point for the development of antiviral agents against these viruses. High-throughput cytopathic effect (CPE) inhibitory assays are often employed for the initial screening of compounds against these viruses. nih.gov

Inhibition of Hepatitis C Virus (HCV) Replication

The Hepatitis C Virus (HCV) is another significant target for antiviral drug discovery, and benzimidazole derivatives have been identified as potential inhibitors of its replication. The HCV NS5B RNA-dependent RNA polymerase (RdRp) is a key enzyme in the viral life cycle and a major target for non-nucleoside inhibitors, a class that includes benzimidazole derivatives. natap.orgnih.gov Additionally, a class of compounds with a thiazolidinone core has been identified as potent inhibitors of HCV replication, with resistance mutations mapping to the NS5A protein. nih.gov This suggests that benzimidazole derivatives could potentially target different components of the HCV replication machinery.

Broader Spectrum Antiviral Investigations

The benzimidazole core structure is a key feature in a variety of compounds investigated for broad-spectrum antiviral activity. Research has demonstrated that derivatives of this scaffold can exhibit potent inhibitory effects against both RNA and DNA viruses.

A series of novel unsaturated five-membered benzo-heterocyclic amine derivatives were synthesized and evaluated for their in vitro antiviral activities. nih.gov The findings indicated that many of these compounds displayed significant broad-spectrum antiviral potential. nih.gov Notably, certain derivatives showed potent activity against RNA viruses such as influenza A, Hepatitis C virus (HCV), and Coxsackie B3 (Cox B3) virus, as well as the DNA virus, Hepatitis B virus (HBV), with IC₅₀ values in the low micromolar range. nih.gov Structure-activity relationship (SAR) studies suggested that the presence of electron-withdrawing substituents on the aromatic or heteroaromatic rings tended to enhance antiviral activity against RNA viruses. nih.gov

Further investigations into (thio)semicarbazone-based benzimidazoles have also yielded promising results. semanticscholar.org Certain compounds bearing 5-(thio)semicarbazone and 5-hydrazone functionalities combined with a 2-benzyl ring on the benzimidazole core acted as dual inhibitors of influenza A virus and human coronavirus. semanticscholar.org Additionally, derivatives featuring a 2-[(benzotriazol-1/2-yl)methyl]benzimidazole scaffold proved to be particularly effective against respiratory syncytial virus (RSV), with some molecules achieving a potency comparable to the licensed drug ribavirin. semanticscholar.orgnih.gov Some of these compounds also showed moderate activity against other viruses like Yellow Fever Virus (YFV) and Coxsackie Virus B2 (CVB2). nih.gov

Table 1: Antiviral Activity of Selected Benzimidazole Derivatives
Compound TypeTarget Virus(es)Reported ActivityReference
Unsaturated benzo-heterocyclic aminesInfluenza A, HCV, Cox B3, HBVPotent activity with IC₅₀ values from 0.71 to 34.87 μM. nih.gov
5-Thiosemicarbazone & 5-Hydrazone BenzimidazolesInfluenza A, Human CoronavirusExhibited dual inhibitory action. semanticscholar.org
2-[(Benzotriazol-1/2-yl)methyl]benzimidazolesRespiratory Syncytial Virus (RSV)Potent activity with EC₅₀ values as low as 20 nM. nih.gov
(Quinolizidin-1-yl)alkyl BenzimidazolesBVDV, YFV, CVB2Moderate activity observed. nih.gov

Anthelmintic Activity Studies

Benzimidazole derivatives are a well-established class of anthelmintic drugs, with research continuing to explore new variations for improved efficacy. Studies on piperazine (B1678402) derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids have shown notable activity. nih.gov

In in vitro tests against Trichinella spiralis, several of these piperazine derivatives demonstrated higher activity than the reference drug albendazole. nih.gov The most active compounds, including 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole, achieved efficacies up to 100%. nih.gov When tested in vivo against Syphacia obvelata, the derivatives were less active than albendazole but showed efficacy comparable to piperazine at half the concentration. nih.gov The mechanism of action for benzimidazole anthelmintics is generally understood to involve their selective binding to the β-tubulin of parasitic worms, which disrupts microtubule-dependent functions. nih.gov

Another series of 2-(2-aminoethyl)-1H-benzimidazole derivatives also showed anthelmintic activity comparable to albendazole in in-vitro screenings. researchgate.net Molecular docking studies for these compounds suggested a binding ability at the active site of the β-tubulin receptor, supporting the established mechanism of action for this class of drugs. researchgate.net

Table 2: Anthelmintic Activity of Benzimidazole Derivatives
Compound SeriesTarget ParasiteKey FindingsReference
Piperazine derivatives of (1H-benzimidazol-2-ylthio)acetic acidsTrichinella spiralis (in vitro)Efficacy of up to 100%, surpassing albendazole. nih.gov
Piperazine derivatives of (1H-benzimidazol-2-ylthio)acetic acidsSyphacia obvelata (in vivo)Efficacy of 73-77% for the most active compounds. nih.gov
2-(2-aminoethyl)-1H-benzimidazole derivativesNot specified (in vitro)Activity comparable to albendazole. researchgate.net

Antidiabetic Research

The potential of benzimidazole derivatives in managing type 2 diabetes mellitus has been explored, particularly through the inhibition of key carbohydrate-metabolizing enzymes. A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, derived from 5-amino-1H-benzo[d]imidazole-2-thiol, was synthesized and evaluated for its α-glucosidase inhibitory activity. nih.govnih.gov

The results of this research were significant, with all tested compounds showing excellent inhibitory activity against α-glucosidase, far exceeding that of the standard drug acarbose. nih.govnih.gov The IC₅₀ values for the synthesized compounds ranged from 0.64 µM to 343.10 µM, whereas acarbose had an IC₅₀ of 873.34 µM. nih.govnih.gov The most potent compound in the series exhibited an IC₅₀ value of 0.64 ± 0.05 μM. nih.govnih.gov Molecular docking studies supported the experimental findings by revealing important interactions between the compounds and the enzyme's active site. nih.govresearchgate.net These results highlight the potential of this benzimidazole scaffold in the development of new agents for managing type 2 diabetes. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Derivatives
CompoundIC₅₀ (μM)Reference
Most Active Derivative (7i)0.64 ± 0.05 nih.govnih.gov
Derivative 7d5.34 ± 0.16 nih.govnih.gov
Derivative 7f6.46 ± 0.30 nih.govnih.gov
Derivative 7g8.62 ± 0.19 nih.govnih.gov
Acarbose (Standard)873.34 ± 1.21 nih.govnih.gov

Neuroprotective and Anti-Alzheimer's Research

Alzheimer's disease (AD) is a complex neurodegenerative disorder, and research has shifted towards multi-target directed ligands (MTDLs) that can address its multifaceted pathology. nih.govnih.gov Benzimidazole derivatives have emerged as a promising scaffold in this area.

A study focused on 2-phenyl-1H-benzo[d]imidazole derivatives as inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in AD. nih.gov One compound from this series demonstrated high inhibitory efficacy with an IC₅₀ of 1.65 ± 0.55 μM and low toxicity. nih.gov In vivo experiments showed that this compound could alleviate cognitive impairment in a scopolamine-induced mouse model, indicating its potential for further development. nih.gov

While not strictly benzimidazoles, related heterocyclic structures have also shown promise. A library of 2-substituted benzo[d]oxazol-5-amine derivatives was designed as MTDLs, with one compound showing potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as significant inhibition of amyloid-beta aggregation. nih.gov This compound also exhibited neuroprotective properties in cell lines and improved cognitive and memory impairment in animal models. nih.gov Similarly, benzothiazole derivatives have been investigated as MTDLs, targeting histamine (B1213489) H₃ receptors, cholinesterases, and monoamine oxidase B (MAO-B). researchgate.net These findings from related scaffolds underscore the potential of heterocyclic amines in developing effective, multi-targeting agents for AD.

Table 4: Activity of Benzimidazole and Related Derivatives in Alzheimer's Disease Models
Compound ClassTarget(s)Key ResultReference
2-Phenyl-1H-benzo[d]imidazole derivative17β-HSD10IC₅₀ = 1.65 ± 0.55 μM nih.gov
2-Substituted benzo[d]oxazol-5-amine derivativeAChE, BuChE, Aβ AggregationAChE IC₅₀ = 0.052 ± 0.010 μM nih.gov
Benzothiazole derivativeHistamine H₃R, AChE, BuChE, MAO-BMulti-target activity with Kᵢ and IC₅₀ values in the nanomolar to low micromolar range. researchgate.net

Antioxidant Activity Investigations

Oxidative stress is a key factor in the pathogenesis of numerous diseases, making the development of effective antioxidants a critical area of research. kuleuven.be Benzimidazole derivatives have been investigated for their ability to counteract oxidative damage.

The in vitro antioxidant properties of imine derivatives of 1H-benzimidazoles were assessed by measuring their ability to inhibit lipid peroxidation (LPO). nih.gov Most of the synthesized compounds showed LPO inhibitory activity, with the most active compound achieving 57% inhibition, compared to 65% for the standard butylated hydroxytoluene (BHT). nih.gov

Another study evaluated a range of amino-substituted benzimidazole-2-carboxamides for their antioxidant capacity using 1,1-diphenyl-picrylhydrazyl (DPPH) free radical scavenging and ferric reducing antioxidant power (FRAP) assays. mdpi.com While a related benzothiazole derivative was identified as the most potent antioxidant in this particular study, the research confirmed the potential of the general benzazole-2-carboxamide scaffold for developing efficient antioxidants. mdpi.comresearchgate.net Furthermore, derivatives of 5-{[(1H-benzo[d]imidazol-2'-yl)thio]methyl}-3-arylisothiazole were also synthesized and screened, with some compounds showing notable antioxidant activity. researchgate.net These studies collectively indicate that the benzimidazole framework can be effectively modified to create compounds with significant antioxidant capabilities.

Table 5: Antioxidant Activity of Benzimidazole Derivatives
Compound ClassAssayResultReference
Imines of 1H-benzimidazolesLipid Peroxidation (LPO) InhibitionUp to 57% inhibition at 10⁻³ M. nih.gov
Benzazole-2-carboxamidesDPPH Radical Scavenging, FRAPDemonstrated antioxidant capacity. mdpi.com
5-{[(1H-benzo[d]imidazol-2'-yl)thio]methyl}-3-arylisothiazolesDPPH Radical ScavengingCompound 5d showed the best activity in the series. researchgate.net

Structure Activity Relationship Sar and Ligand Design for 2 Ethylthio 1h Benzo D Imidazol 5 Amine Analogues

Identification of Pharmacophoric Requirements for Potent Bioactivity

The pharmacophoric features of 2-(Ethylthio)-1H-benzo[d]imidazol-5-amine analogues are dictated by the spatial arrangement of key chemical functionalities that are essential for molecular recognition by a biological target. For potent bioactivity, several key requirements have been identified through the study of related benzimidazole (B57391) derivatives.

The benzimidazole core itself serves as a fundamental scaffold, providing a planar aromatic system capable of engaging in π-π stacking and hydrophobic interactions with biological macromolecules. The nitrogen atoms of the imidazole (B134444) ring can act as both hydrogen bond donors and acceptors, further anchoring the molecule within a binding site.

The substituent at the C-2 position is a critical determinant of activity. In the case of 2-(ethylthio) substitution, the sulfur atom can participate in hydrogen bonding and other electrostatic interactions. The ethyl group provides a degree of lipophilicity, which can be important for cell membrane permeability and interaction with hydrophobic pockets of a target protein. The length and branching of the alkyl chain in 2-alkylthio analogues can significantly modulate this lipophilicity and, consequently, the biological activity.

The amine group at the C-5 position is another key pharmacophoric element. Its basic nature allows for the formation of salt bridges and hydrogen bonds with acidic residues in a receptor's active site. The presence and position of this amine group on the benzene (B151609) ring of the benzimidazole scaffold are often crucial for potent activity. For instance, in a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, the imine group at C-5, derived from an amino group, was found to be essential for their potent α-glucosidase inhibitory activity. nih.govresearchgate.netnih.gov

A planar benzimidazole nucleus for hydrophobic and π-stacking interactions.

A hydrogen bond accepting and donating imidazole moiety.

A flexible thioether linkage at the C-2 position, with the sulfur atom potentially acting as a hydrogen bond acceptor.

An appropriately sized alkyl group at the C-2 thioether to optimize hydrophobic interactions.

A basic amine group at the C-5 position for hydrogen bonding and ionic interactions.

Systematic Analysis of Substituent Effects at C-2 (Ethylthio) and C-5 (Amine) Positions

Systematic modifications of the substituents at the C-2 and C-5 positions of the benzimidazole ring have provided valuable insights into the SAR of this chemical class.

Substituent Effects at the C-2 Position:

The nature of the substituent at the C-2 position has a profound impact on the biological activity of benzimidazole derivatives. In the context of 2-alkylthio analogues, the length, branching, and presence of cyclic moieties on the alkyl chain can significantly influence potency. Studies on 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives have shown that altering the alkylthio side chain at the C-2 position modulates their anti-Helicobacter pylori activity, with the optimal substituent being dependent on the nature of the group at the C-5 position. researchgate.net For instance, the introduction of a bulky α-methylbenzylthio group at the C-2 position of a 5-(1-methyl-5-nitroimidazolyl)-1,3,4-thiadiazole resulted in a compound with strong inhibitory activity against metronidazole-resistant H. pylori isolates. researchgate.net

In a study of 2,5,6-trisubstituted benzimidazoles as antitubercular agents, it was observed that a cyclopentyl or a pent-3-yl group at the C-2 position resulted in compounds with good inhibitory activity against the target Mtb-FtsZ. nih.gov This suggests that a certain degree of steric bulk and lipophilicity at this position is favorable for this particular biological target. These findings imply that for this compound, variations of the ethyl group, such as increasing the chain length or introducing branching or cyclic structures, could lead to analogues with improved or altered biological profiles.

Substituent Effects at the C-5 Position:

The C-5 position of the benzimidazole ring is another critical site for modification. The introduction of an amine group at this position provides a handle for further derivatization, allowing for the exploration of a wider chemical space. The electronic properties and hydrogen bonding capacity of substituents at this position are known to be important for activity.

In the development of 2,5,6-trisubstituted benzimidazoles, modifications at the 5-position were extensively explored. nih.gov It was found that compounds bearing substituted benzamides at the 5-position were generally more potent than their aliphatic amide counterparts. nih.gov This highlights the importance of an aromatic moiety at this position for enhanced activity in that specific series.

A study on 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols demonstrated that the nature of the aromatic aldehyde condensed with the 5-amino group had a significant effect on the α-glucosidase inhibitory activity. nih.govresearchgate.netnih.gov The electronic and steric properties of the substituents on the arylidene ring were found to be key determinants of potency.

The following table summarizes the observed effects of substituents at the C-2 and C-5 positions on the biological activity of related benzimidazole analogues.

PositionSubstituent VariationObserved Effect on BioactivityReference
C-2 Alkylthio chain length and branchingModulates lipophilicity and potency; can be target-dependent. researchgate.net
Cyclopentyl, pent-3-ylGood inhibitory activity against Mtb-FtsZ. nih.gov
C-5 Substituted benzamidesGenerally more potent than aliphatic amides in antitubercular benzimidazoles. nih.gov
ArylideneaminoSubstituents on the arylidene ring significantly affect α-glucosidase inhibition. nih.govresearchgate.netnih.gov

For this compound, these findings suggest that derivatization of the 5-amino group, for example, through acylation or condensation with aldehydes, could be a fruitful strategy for modulating its biological activity.

Rational Design Strategies for Optimizing Biological Profiles

Rational drug design involves the inventive process of finding new medications based on the knowledge of a biological target. bioninja.com.au For this compound analogues, several rational design strategies can be employed to optimize their biological profiles, including potency, selectivity, and pharmacokinetic properties.

One common approach is structure-based drug design (SBDD) , which relies on the three-dimensional structure of the biological target. If the target protein of this compound is known, its crystal structure can be used to guide the design of analogues that fit snugly into the binding site and form favorable interactions with key amino acid residues. Molecular docking studies can be performed to predict the binding mode and affinity of designed compounds, allowing for the prioritization of synthetic efforts. For example, in the rational design of benzothiazole-based STAT3 inhibitors, molecular docking was used to understand the binding mode of the compounds in the SH2 domain of STAT3. nih.gov

Another powerful strategy is ligand-based drug design (LBDD) , which is employed when the structure of the target is unknown. This approach utilizes the SAR of a series of active compounds to develop a pharmacophore model. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential hits or to guide the modification of existing leads to better fit the pharmacophoric requirements.

Bioisosteric replacement is a technique used to replace a functional group in a lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For the ethylthio group at C-2, one could consider replacing it with other small alkylthio groups, alkoxy groups, or small halogenated alkyl groups to fine-tune the electronic and steric properties. The 5-amino group could be replaced with other hydrogen-bonding moieties or groups that can be further functionalized.

Finally, combinatorial chemistry can be used to generate large libraries of analogues by systematically varying the substituents at the C-2 and C-5 positions. This allows for a rapid exploration of the SAR and the identification of compounds with optimized properties.

Conformational Analysis and Its Influence on Activity

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. The flexibility or rigidity of a molecule can influence its binding affinity and selectivity. For this compound, the conformational flexibility is primarily associated with the ethylthio group at the C-2 position and the amino group at the C-5 position.

The amino group at the C-5 position is also capable of rotation around the C-N bond. Its orientation relative to the benzimidazole ring can affect its ability to form hydrogen bonds with the target. The planarity of the benzimidazole ring system is largely maintained, providing a rigid core for the molecule.

Computational Chemistry and in Silico Modeling for 2 Ethylthio 1h Benzo D Imidazol 5 Amine Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of the 2-(Ethylthio)-1H-benzo[d]imidazol-5-amine core, might interact with the active site of a protein receptor.

Detailed research has been conducted on derivatives of the closely related precursor, 5-amino-1H-benzo[d]imidazole-2-thiol, to explore their potential as α-glucosidase inhibitors for anti-diabetic applications. nih.govresearchgate.net In these studies, various 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were docked into the active site of the α-glucosidase enzyme to elucidate their binding modes and interaction energies. nih.gov

The docking results revealed that these compounds fit well within the catalytic pocket of the enzyme. The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, the benzimidazole (B57391) core and its substituents were found to interact with conserved residues essential for substrate attachment. researchgate.net The binding energy, affinity, and docking scores for the most active derivatives in one study indicated a strong and favorable interaction with the enzyme, corroborating the experimental inhibition data. nih.gov The compound designated 7i, for example, showed the highest binding energy and affinity, which correlated with it being the most potent inhibitor in the series. nih.gov

Table 1: Molecular Docking Results of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Derivatives with α-Glucosidase

This table summarizes the docking score, binding energy, and affinity for selected potent inhibitors from a research study. The values indicate the strength of the interaction between the compound and the enzyme's active site.

Compound IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Affinity (kcal/mol)
7d-8.98-57.02-9.06
7f-9.15-63.36-10.09
7i-9.98-69.65-10.54

Data sourced from a study on derivatives of the target compound's precursor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules. biolscigroup.us

The study successfully developed a statistically significant QSAR model using multiple linear regression. The model revealed that the anthelmintic activity of these compounds was primarily influenced by three key descriptors: the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge on any atom in the molecule (q-). biolscigroup.us This suggests that the electronic properties and charge distribution of the molecule are critical for its interaction with the biological target in the parasite. Such models are valuable for guiding the synthesis of new derivatives with potentially enhanced activity. biolscigroup.us

Table 2: Key Molecular Descriptors in the QSAR Model for 2-Thioarylalkyl-1H-Benzimidazole Derivatives

This table highlights the quantum chemical descriptors found to be most influential in determining the anthelmintic activity of a series of 2-thioarylalkyl-1H-benzimidazole derivatives.

DescriptorSymbolSignificance in the Model
Dipole MomentμInfluences polar interactions with the receptor.
Energy of the Highest Occupied Molecular OrbitalEHOMORelates to the molecule's ability to donate electrons.
Smallest Negative Chargeq-Indicates the location of the most nucleophilic site.

Data adapted from a QSAR study on related 2-thioalkyl benzimidazole structures. biolscigroup.us

Molecular Dynamics Simulations for Conformational Ensemble Analysis

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are often used to validate the results of molecular docking and to assess the stability of a ligand-receptor complex. By simulating the complex in a dynamic, solvated environment, researchers can observe how the ligand's binding pose evolves and how its interactions with the protein are maintained. acs.orgrsc.org

While specific MD studies on this compound were not found, extensive research on other substituted benzimidazoles demonstrates the utility of this technique. For instance, MD simulations of 100 nanoseconds have been performed on benzimidazole-thiadiazole hybrids docked with the enzyme Candida sterol 14-α demethylase (CYP51). acs.org These simulations are used to analyze parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. Lower and more stable RMSD values suggest a stable binding interaction. nih.gov

Another parameter, the Root Mean Square Fluctuation (RMSF), is used to identify which parts of the protein are flexible and which are stable upon ligand binding. researchgate.net Such studies consistently show that active benzimidazole derivatives form stable complexes with their target enzymes, with key hydrogen bonds and hydrophobic interactions observed in docking studies being maintained throughout the simulation. rsc.orgsemanticscholar.org

Table 3: Representative Output from a Molecular Dynamics Simulation of a Benzimidazole Derivative

This table illustrates typical parameters analyzed during MD simulations to assess the stability of a ligand-protein complex. The values are representative of findings from studies on various benzimidazole inhibitors.

ParameterTypical ObservationInterpretation
Protein RMSDReaches a stable plateau (e.g., < 2.5 Å)The overall protein structure is stable with the ligand bound. semanticscholar.org
Ligand RMSDRemains low and stable within the binding siteThe ligand maintains a consistent binding pose.
Protein-Ligand ContactsKey interactions (e.g., H-bonds) are maintained over timeThe specific interactions predicted by docking are stable. nih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools are used to computationally estimate these properties, helping to identify potential liabilities early in the drug discovery process and reducing the risk of late-stage failures. mdpi.com These predictions are based on the molecule's structure and physicochemical properties.

For benzimidazole derivatives, ADME predictions are routinely performed to assess their drug-likeness. biointerfaceresearch.com Key parameters evaluated include lipophilicity (logP), aqueous solubility, human intestinal absorption (HIA), Caco-2 cell permeability (an indicator of gut absorption), and blood-brain barrier (BBB) penetration. mdpi.com Additionally, adherence to established drug-likeness rules, such as Lipinski's Rule of Five, is checked. These rules relate molecular properties (molecular weight, logP, number of hydrogen bond donors and acceptors) to the likelihood of oral bioavailability. mdpi.com

Studies on various heterocyclic compounds, including benzimidazoles, show that these in silico tools can effectively predict whether a molecule will have favorable properties, such as good intestinal absorption and appropriate metabolic stability, or potential problems, like poor permeability or inhibition of key cytochrome P450 (CYP) enzymes involved in drug metabolism. mdpi.commdpi.com

Table 4: Illustrative In Silico ADME Profile for a Benzimidazole Derivative

This table presents a typical set of ADME parameters predicted computationally for a potential drug candidate from the benzimidazole class. These values help assess the compound's drug-like properties.

PropertyPredicted Value/RangeInterpretation
Molecular Weight (g/mol)< 500Adheres to Lipinski's Rule; good for absorption.
LogP (Lipophilicity)1 - 3Balanced solubility for membrane permeability and aqueous solubility.
Human Intestinal Absorption (%)> 80%Predicted to be well-absorbed from the gut. mdpi.com
Caco-2 PermeabilityHighSuggests good absorption across the intestinal wall. mdpi.com
Blood-Brain Barrier (BBB) PermeantYes/NoPredicts whether the compound can enter the central nervous system.
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this metabolic enzyme. mdpi.com

Future Directions and Translational Prospects in 2 Ethylthio 1h Benzo D Imidazol 5 Amine Research

Development of Next-Generation Benzimidazole-Based Therapeutic Candidates

The development of next-generation therapeutic candidates from the 2-(Ethylthio)-1H-benzo[d]imidazol-5-amine scaffold is a primary objective for future research. This involves the strategic chemical modification of the parent molecule to enhance potency, selectivity, and pharmacokinetic properties. Research on analogous compounds, such as 5-amino-1H-benzo[d]imidazole-2-thiol, has demonstrated that derivatization can lead to potent inhibitors of enzymes like α-glucosidase, which is relevant for anti-diabetic therapies. nih.govnih.gov

Future efforts will likely concentrate on synthesizing a library of derivatives by modifying key positions on the this compound molecule. Potential modifications include:

Substitution on the 5-amino group: Introducing various aryl or alkyl groups to the amine can significantly alter the compound's interaction with biological targets.

Modification of the ethylthio group: Altering the length or branching of the alkyl chain or replacing it with other functional groups can fine-tune the compound's lipophilicity and binding affinity.

Substitution on the benzene (B151609) ring: Adding electron-withdrawing or electron-donating groups to the aromatic ring can influence the electronic properties of the entire molecule, impacting its activity.

By systematically exploring these modifications, researchers aim to develop derivatives with superior therapeutic profiles compared to the parent compound.

Table 1: Bioactivity of Structurally Related Benzimidazole (B57391) Derivatives

This table showcases the inhibitory concentrations (IC50) of various derivatives of a parent benzimidazole compound against the α-glucosidase enzyme, illustrating how structural modifications can dramatically enhance potency. nih.govnih.gov

CompoundSubstituent on Imine NitrogenIC50 (µM)
7i2,4-dihydroxyphenyl0.64 ± 0.05
7d4-hydroxyphenyl5.34 ± 0.16
7f2-hydroxyphenyl6.46 ± 0.30
7g3-hydroxyphenyl8.62 ± 0.19
7a4-chlorophenyl11.84 ± 0.26
Acarbose (B1664774) (Standard)-873.34 ± 1.21

Identification of Novel Biological Targets for Therapeutic Intervention

The versatility of the benzimidazole core suggests that this compound and its derivatives may interact with a wide range of biological targets beyond those already known. nih.govresearchgate.net A crucial future direction is to identify these novel targets to expand the compound's potential therapeutic applications.

The broad spectrum of activity observed in benzimidazole derivatives provides a roadmap for this exploration. For instance, different benzimidazoles have been identified as:

Anticancer Agents: Some derivatives act as inhibitors of enzymes crucial for cancer cell proliferation, such as human topoisomerase I. nih.gov

Kinase Inhibitors: Specific benzimidazole compounds have been found to selectively inhibit kinases like FLT3, which is implicated in acute myeloid leukemia. nih.gov

Antimicrobial Agents: The scaffold is also present in compounds with activity against bacteria and fungi. researchgate.net

Neuroprotective Agents: Certain derivatives have shown potential in mitigating neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases. nih.gov

Future research will likely employ target deconvolution techniques, such as proteomic profiling and affinity chromatography, to identify the specific cellular proteins that bind to this compound. Molecular docking studies can further predict and validate interactions with potential targets, guiding the development of more selective and potent drugs. nih.govnih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of new drug candidates and biological targets, modern drug discovery workflows will be essential. The integration of high-throughput screening (HTS) and combinatorial chemistry offers a powerful strategy for systematically exploring the therapeutic potential of the this compound scaffold.

Combinatorial Chemistry will enable the rapid synthesis of large, diverse libraries of derivatives. By combining various building blocks at the key modification sites (the 5-amino group, the ethylthio group, and the benzene ring), researchers can generate thousands of unique compounds based on the core structure.

High-Throughput Screening (HTS) can then be used to test these large libraries against a multitude of biological assays. For example, cell-based HTS was successfully used to screen a 10,000-compound library to identify a benzimidazole scaffold as a selective inhibitor for a leukemia cell line. nih.gov This approach allows for the efficient identification of "hits"—compounds that exhibit a desired biological activity. These hits can then be selected for further optimization in the drug development pipeline. This combination of technologies dramatically increases the efficiency of discovering novel drug leads and identifying new therapeutic applications for the this compound chemical family.

Q & A

Q. What synthetic methodologies are commonly employed for 2-(Ethylthio)-1H-benzo[d]imidazol-5-amine and related benzimidazole derivatives?

The synthesis typically involves sequential functionalization of the benzimidazole core. For example, nitro-substituted intermediates (e.g., 5-nitro-1H-benzo[d]imidazole-2-thiol) are prepared via condensation of nitro-substituted phenylenediamines with carbon disulfide under alkaline conditions . Alkylation of the thiol group with ethyl iodide or analogous reagents introduces the ethylthio moiety. Subsequent reduction of the nitro group to an amine is achieved using Sn/HCl or catalytic hydrogenation. Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) is critical to minimize side products like over-alkylation or incomplete reduction .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Multimodal analytical characterization is essential:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) verifies regiochemistry and substitution patterns.
  • High-resolution mass spectrometry (HR-MS) confirms molecular weight and purity.
  • IR spectroscopy identifies functional groups (e.g., C-S stretching at ~650 cm⁻¹).
  • Elemental analysis validates stoichiometry. For advanced purity assessment, HPLC-UV/HR-MS or LC-QQQ-MS methods are recommended to detect trace impurities, particularly in pharmacological studies .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the biological activity of this compound, such as receptor binding or anti-inflammatory effects?

  • Receptor binding assays : Radioligand displacement studies (e.g., μ-opioid receptor binding using [³H]-DAMGO) quantify affinity (Kᵢ values). Dose-response curves and Schild analysis differentiate competitive vs. allosteric interactions .
  • Anti-inflammatory activity : In vitro models (e.g., LPS-induced TNF-α secretion in macrophages) or enzymatic assays (COX-2 inhibition) are paired with molecular docking to predict binding poses in active sites (e.g., cyclooxygenase or NF-κB pathways) .
  • Selectivity profiling : Screen against receptor/kinase panels to identify off-target effects.

Q. How can researchers resolve discrepancies in pharmacological data for this compound analogs?

Contradictory results (e.g., varying potency across studies) may arise from differences in:

  • Assay conditions (e.g., cell line variability, agonist/antagonist co-administration).
  • Compound stability (e.g., degradation in buffer solutions).
  • Stereochemical purity (racemic vs. enantiopure preparations). Mitigation strategies include:
  • Replicating assays under standardized protocols.
  • Pharmacokinetic profiling (e.g., plasma stability, metabolite identification).
  • Computational modeling to correlate structural features (e.g., logP, polar surface area) with activity trends .

Q. What computational approaches are suitable for predicting the ADMET properties of this compound?

  • In silico tools : SwissADME or ProTox-II predict solubility, permeability (e.g., Blood-Brain Barrier penetration via P-gp efflux ratios), and toxicity (e.g., hepatotoxicity risk).
  • Molecular dynamics (MD) simulations : Assess binding kinetics (e.g., residence time at μ-opioid receptors) and ligand-receptor conformational stability.
  • QSAR models : Use descriptor-based regression to optimize substituents for improved metabolic stability (e.g., CYP3A4 inhibition) .

Q. How should researchers design structure-activity relationship (SAR) studies for benzimidazole derivatives?

  • Core modifications : Systematically vary substituents (e.g., ethylthio vs. methylthio, para- vs. meta-amine positions) to assess electronic and steric effects.
  • Pharmacophore mapping : Identify critical moieties (e.g., hydrogen bond donors/acceptors) using 3D alignment tools (e.g., Schrödinger Phase).
  • Biological validation : Prioritize analogs with >10-fold potency improvements in primary assays for secondary testing (e.g., in vivo efficacy models) .

Methodological Notes

  • Data contradiction analysis : Cross-validate findings using orthogonal assays (e.g., functional cAMP inhibition alongside radioligand binding for GPCR studies) .
  • Synthetic scalability : For in vivo studies, ensure gram-scale synthesis with >95% purity via recrystallization or preparative HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.